![molecular formula C16H17NO2 B6414773 4-(4-t-Butylphenyl)nicotinic acid, 95% CAS No. 1261973-53-8](/img/structure/B6414773.png)
4-(4-t-Butylphenyl)nicotinic acid, 95%
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Overview
Description
4-(4-t-Butylphenyl)nicotinic acid, or 4-t-BPNA, is a synthetic compound that has been used in laboratory experiments and scientific research since its discovery in the early 2000s. It is a derivative of nicotinic acid and has a high affinity for certain nicotinic receptors in the body. This has made it a useful tool for researchers investigating the effects of nicotinic acid on the body.
Scientific Research Applications
4-t-BPNA has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on the body, as well as its effects on the brain and nervous system. It has also been used to investigate the effects of nicotine on the body and to study the effects of nicotine addiction. Additionally, 4-t-BPNA has been used in experiments to study the role of nicotinic receptors in the body and to investigate the effects of nicotine on the cardiovascular system.
Mechanism of Action
4-t-BPNA binds to certain nicotinic receptors in the body, which are involved in the regulation of neurotransmitter release. When the compound binds to these receptors, it inhibits the release of neurotransmitters, such as dopamine and acetylcholine. This can lead to a variety of physiological and biochemical effects, depending on the specific receptor that is targeted.
Biochemical and Physiological Effects
The effects of 4-t-BPNA on the body can vary depending on the specific receptor that is targeted. For example, when the compound binds to nicotinic receptors in the brain, it can lead to an increase in dopamine and acetylcholine levels. This can have a variety of effects on the body, including increased alertness and improved cognitive performance. Additionally, when the compound binds to nicotinic receptors in the cardiovascular system, it can lead to a decrease in blood pressure and an increase in heart rate.
Advantages and Limitations for Lab Experiments
4-t-BPNA has several advantages for laboratory experiments. It is easy to synthesize, and it has a high affinity for certain nicotinic receptors in the body. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 4-t-BPNA in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound can be toxic in high doses, so it must be used with caution.
Future Directions
There are several potential future directions for 4-t-BPNA. One potential direction is to use the compound in the development of new drugs that target nicotinic receptors in the body. Additionally, the compound could be used to investigate the effects of nicotine on the brain and nervous system. Finally, 4-t-BPNA could be used to study the effects of nicotine addiction and to develop treatments to help people quit smoking.
Synthesis Methods
4-t-BPNA is synthesized by a process known as acylation, which involves the reaction of an organic acid with an alcohol. The starting material is 4-t-butylphenol, which is reacted with acetic anhydride in the presence of an acid catalyst. The reaction produces 4-t-butylphenyl acetate, which is then hydrolyzed to yield the desired 4-t-BPNA. The synthesis process is simple and can be completed in a few steps, making it a convenient option for laboratory experiments.
properties
IUPAC Name |
4-(4-tert-butylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)12-6-4-11(5-7-12)13-8-9-17-10-14(13)15(18)19/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKAQBYQVBZORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692615 |
Source
|
Record name | 4-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-T-Butylphenyl)nicotinic acid | |
CAS RN |
1261973-53-8 |
Source
|
Record name | 4-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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